![molecular formula C10H8ClN3OS B14178654 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 196934-81-3](/img/structure/B14178654.png)
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, contributes to the compound’s stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate this compound . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization of the intermediate to form the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives:
4-methyl-N-{4-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]phenyl}benzamide: This compound also exhibits anticancer properties but with different potency and selectivity.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Another thiadiazole derivative with significant anticancer activity, particularly against HeLa cancer cells.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of new molecules with potential therapeutic and industrial applications.
Properties
CAS No. |
196934-81-3 |
---|---|
Molecular Formula |
C10H8ClN3OS |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15) |
InChI Key |
MXKIMKIUPZYRLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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